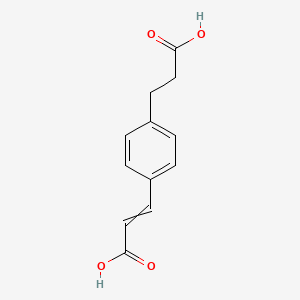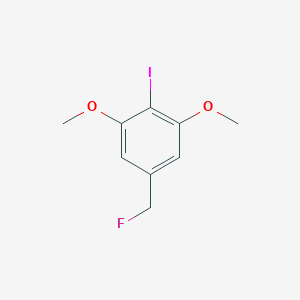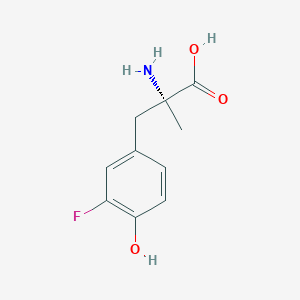
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClO. This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to a propan-2-one backbone. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-methyl-3-chlorophenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学研究应用
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group acts as an electrophile, facilitating nucleophilic attack. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which enhance its electrophilic character.
相似化合物的比较
Similar Compounds
- 1-(4-(Chloromethyl)-3-chlorophenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-methylphenyl)propan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens enhances the compound’s electrophilic nature, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-chlorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3 |
InChI 键 |
NIGLRMIUEYNMAG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)
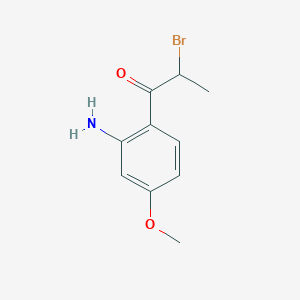
![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)

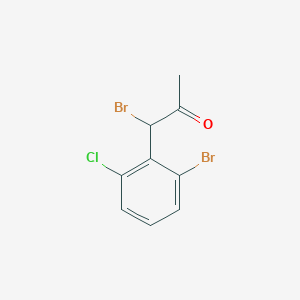
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)
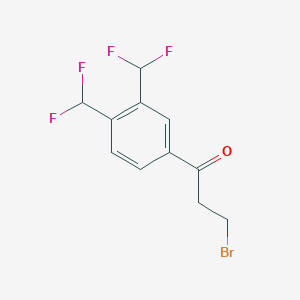
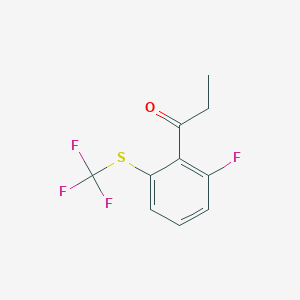

![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)

